2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
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Overview
Description
2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic compound that features a pyrazole ring and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves multi-step organic reactions. The process often starts with the preparation of the pyrazole ring, followed by the introduction of the isoquinoline moiety. Common reagents include chlorinated aromatic compounds and methylating agents. Reaction conditions often involve the use of catalysts and solvents such as acetic acid and hydrochloric acid under reflux .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share similar heterocyclic structures and biological activities.
Benzimidazoles: Known for their pharmacological properties and structural similarities.
Isoquinoline Derivatives: Exhibit comparable chemical behaviors and applications.
Uniqueness
What sets 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone apart is its combination of a pyrazole ring with an isoquinoline moiety, providing a unique set of chemical and biological properties that are not commonly found in other compounds .
Properties
Molecular Formula |
C23H24ClN3O3 |
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Molecular Weight |
425.9 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C23H24ClN3O3/c1-14-19(23(26-25-14)15-4-6-18(24)7-5-15)12-22(28)27-9-8-16-10-20(29-2)21(30-3)11-17(16)13-27/h4-7,10-11H,8-9,12-13H2,1-3H3,(H,25,26) |
InChI Key |
GRYMFRIEEXLTQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Origin of Product |
United States |
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